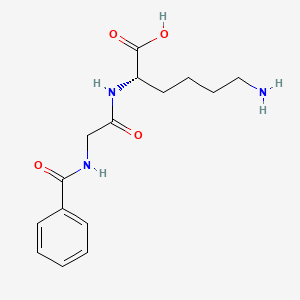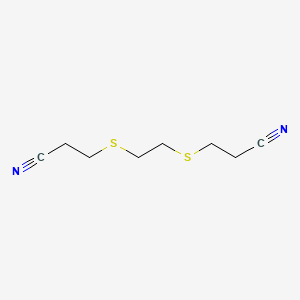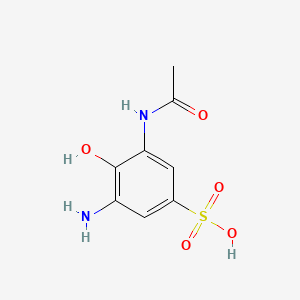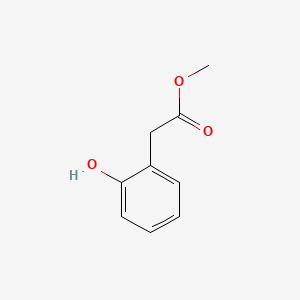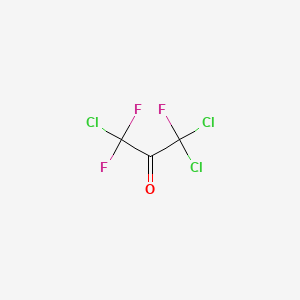
1,1,3-Trichlorotrifluoroacetone
描述
1,1,3-Trichlorotrifluoroacetone is a chemical compound with the molecular formula C₃Cl₃F₃O and a molecular weight of 215.386 g/mol . It is also known by other names such as 1,1,3-trichloro-1,3,3-trifluoro-2-propanone and 2-propanone, 1,1,3-trichloro-1,3,3-trifluoro- . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a unique halogenated ketone.
准备方法
Synthetic Routes and Reaction Conditions
1,1,3-Trichlorotrifluoroacetone can be synthesized through the chlorination of acetone or its mono- or dichloro-derivatives. The reaction is carried out with the exclusion of water and at temperatures ranging from 10°C to 80°C . Chlorine is used as the chlorinating agent, and the presence of iodine or an iodine-containing compound soluble in the reaction mixture is essential for the reaction to proceed efficiently .
Industrial Production Methods
The industrial production of this compound involves similar chlorination processes, often conducted in batch or continuous reactors such as agitators, reaction circuits, or bubble columns . The process aims to minimize the formation of undesired by-products by controlling the reaction conditions and the amount of chlorine used.
化学反应分析
Types of Reactions
1,1,3-Trichlorotrifluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted by other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents that facilitate the substitution process.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different ketones or alcohols.
科学研究应用
1,1,3-Trichlorotrifluoroacetone has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: Research into the potential medicinal applications of this compound is ongoing, with studies exploring its use in developing new pharmaceuticals.
作用机制
The mechanism of action of 1,1,3-trichlorotrifluoroacetone involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or industrial processes .
相似化合物的比较
Similar Compounds
1,1,1-Trichlorotrifluoroacetone: Similar in structure but with different reactivity and applications.
1,1,3-Trichloro-1,3,3-trifluoro-2-propanone: Another name for the same compound, highlighting its structural features.
Uniqueness
1,1,3-Trichlorotrifluoroacetone is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other halogenated ketones .
属性
IUPAC Name |
1,1,3-trichloro-1,3,3-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVAFEQJWDOJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Cl)C(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229488 | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-52-7 | |
| Record name | 1,1,3-Trichlorotrifluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WLN: GXFGVXGFF | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the reaction of 1,1,3-Trichlorotrifluoroacetone with alkylthiosilanes and disilthianes?
A1: this compound exhibits reactivity with alkylthiosilanes and disilthianes, leading to the cleavage of silicon-sulfur bonds. [] This reaction results in the formation of alkoxysilanes, specifically categorized as MenSi[O·C(RF,Cl)2·SR]4–n and [Me3Si·O·C(RF,Cl)2]2S. [] These findings highlight the ability of this compound to participate in reactions that modify silicon-containing compounds.
Q2: What spectroscopic techniques are useful for characterizing the products formed in reactions involving this compound?
A2: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in characterizing the alkoxysilane products resulting from reactions between this compound and sulfur-containing silicon compounds. [] Furthermore, studies have utilized photoelectron spectroscopy to investigate the electronic structure and bonding characteristics of halogen-substituted acetones, including this compound. [] These spectroscopic analyses provide valuable insights into the structural features and properties of the reaction products.
Q3: Has this compound been studied in the context of photochemistry?
A3: Yes, research has explored the photodecomposition of this compound. [] While the specific details of this photolysis study are not provided in the abstract, it underscores the compound's potential reactivity under light irradiation. This area might be of interest for researchers investigating photochemical transformations or environmental degradation pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


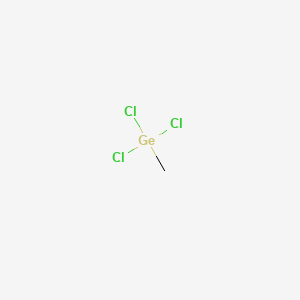
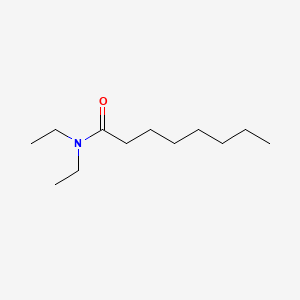


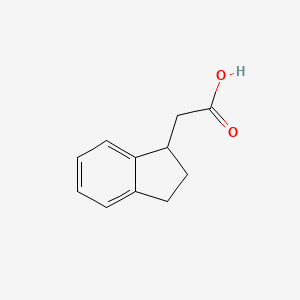
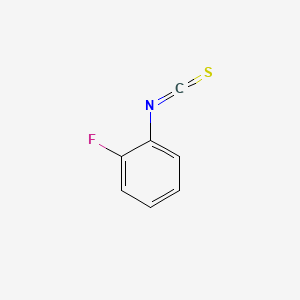


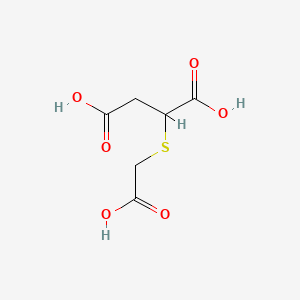
![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
